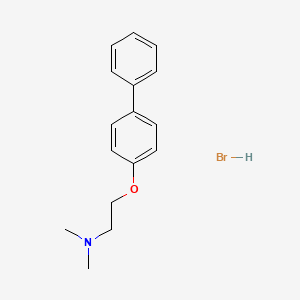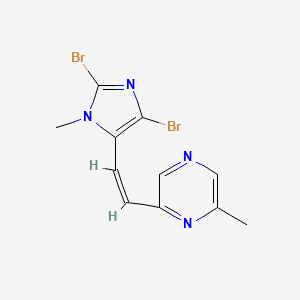
Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is a complex organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazine derivative with an imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilization in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” involves its interaction with specific molecular targets and pathways. The dibromo-imidazole moiety may interact with enzymes or receptors, modulating their activity. The pyrazine ring can also participate in electron transfer processes, influencing redox reactions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine, 2,3-dimethyl-: A simpler pyrazine derivative with two methyl groups.
Imidazole, 2,4,5-tribromo-: An imidazole derivative with three bromine atoms.
Pyrazine, 2-ethyl-3-methyl-: Another pyrazine derivative with ethyl and methyl groups.
Uniqueness
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is unique due to its combination of a pyrazine ring with a dibromo-imidazole moiety and a methyl group
Eigenschaften
CAS-Nummer |
138335-75-8 |
|---|---|
Molekularformel |
C11H10Br2N4 |
Molekulargewicht |
358.03 g/mol |
IUPAC-Name |
2-[(Z)-2-(2,5-dibromo-3-methylimidazol-4-yl)ethenyl]-6-methylpyrazine |
InChI |
InChI=1S/C11H10Br2N4/c1-7-5-14-6-8(15-7)3-4-9-10(12)16-11(13)17(9)2/h3-6H,1-2H3/b4-3- |
InChI-Schlüssel |
JPMBZQGPMNCDTD-ARJAWSKDSA-N |
Isomerische SMILES |
CC1=CN=CC(=N1)/C=C\C2=C(N=C(N2C)Br)Br |
Kanonische SMILES |
CC1=CN=CC(=N1)C=CC2=C(N=C(N2C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


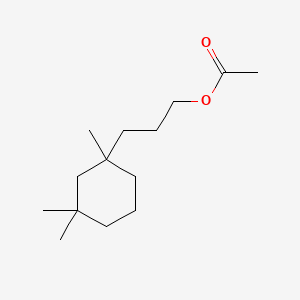
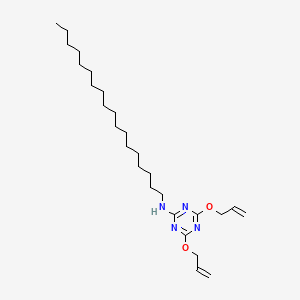


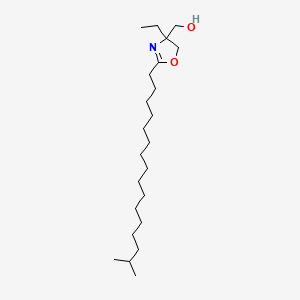
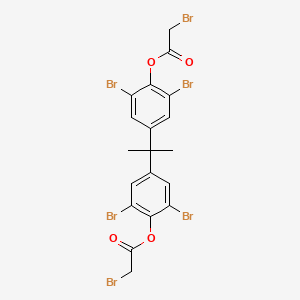

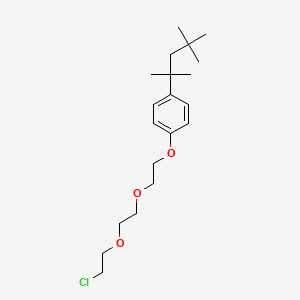
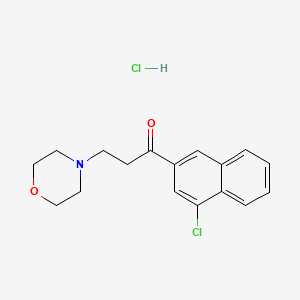
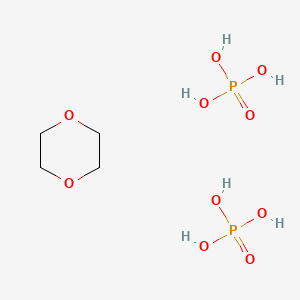
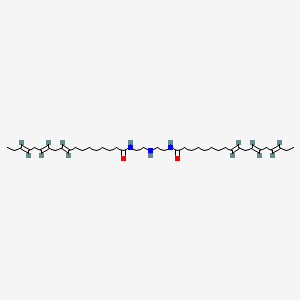
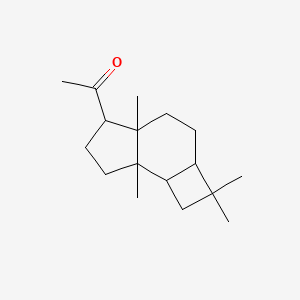
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
